Pacma 31
Übersicht
Beschreibung
PACMA 31 ist eine niedermolekulare Verbindung, die für ihre irreversible Hemmung der Protein-Disulfid-Isomerase (PDI) bekannt ist. Diese Verbindung hat ein signifikantes Potenzial im Hinblick auf die gezielte Unterdrückung des Wachstums von Eierstocktumoren gezeigt, ohne normale Gewebe zu schädigen . This compound ist auch für seine Fähigkeit bekannt, kovalente Bindungen mit den aktiven Zentren-Cysteinresten von PDI zu bilden, was es zu einem wertvollen Werkzeug in der Krebsforschung macht .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Propynsäure-Carbamoylmethylamide (PACMAs) beteiligt sind. Der Syntheseweg beinhaltet typischerweise die Bildung einer kovalenten Bindung zwischen den aktiven Zentren-Cysteinresten von PDI und dem Propynamid-Fragment von this compound . Die Reaktionsbedingungen umfassen oft die Verwendung von kupferkatalysierter Azid-Alkin-Cycloaddition (CuAAc), um die Bildung der gewünschten Verbindung zu erleichtern .
Wissenschaftliche Forschungsanwendungen
PACMA 31 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: This compound hat sich als vielversprechender Antikrebswirkstoff gezeigt, insbesondere bei der Behandlung von Eierstockkrebs.
Wirkmechanismus
This compound entfaltet seine Wirkung durch irreversible Hemmung der Protein-Disulfid-Isomerase (PDI). Die Verbindung bildet eine kovalente Bindung mit den aktiven Zentren-Cysteinresten von PDI, was zur Hemmung der PDI-Aktivität führt . Diese Hemmung stört die Bildung, Auflösung und Umlagerung von Disulfidbrücken, die für die Proteinfaltung und die Zelllebensfähigkeit unerlässlich sind . Durch die gezielte Ansprache von PDI induziert this compound oxidativen Stress und Apoptose in Krebszellen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Wirkmechanismus
Target of Action
Pacma 31 primarily targets the Protein Disulfide Isomerase (PDI) . PDI is a 57-kDa chaperone protein located in the endoplasmic reticulum (ER) and is known to regulate oxidative protein folding by catalyzing the formation, breakage, and rearrangement of disulfide bonds . PDI is found to be upregulated in various human cancers, including ovarian, prostate, and lung cancers, as well as lymphoma, glioma, acute myeloid leukemia, and melanoma . Therefore, PDI is considered a promising druggable target . Additionally, this compound has also been reported to inhibit Thioredoxin Reductase (TrxR) , a pivotal regulator of redox homeostasis .
Mode of Action
This compound acts as an irreversible inhibitor of PDI and TrxR . It forms a covalent bond with the active site cysteines of PDI and the selenocysteine residue of TrxR . This interaction effectively and selectively curbs the activity of these enzymes in cells .
Biochemical Pathways
The inhibition of PDI and TrxR by this compound affects the redox homeostasis within cells . It stimulates the production of reactive oxygen species (ROS) at low micromolar concentrations, which in turn triggers the accumulation of oxidized thioredoxin (Trx) and GSSG in cells . This disruption of redox balance leads to oxidative stress .
Result of Action
The action of this compound leads to significant suppression of tumor growth, particularly in ovarian cancer, without causing toxicity to normal tissues . The disruption of redox homeostasis and the induction of oxidative stress lead to apoptosis in cancer cells .
Vorbereitungsmethoden
PACMA 31 is synthesized through a series of chemical reactions involving propynoic acid carbamoyl methyl amides (PACMAs). The synthetic route typically involves the formation of a covalent bond between the active site cysteines of PDI and the propynamide fragment of this compound . The reaction conditions often include the use of copper-catalyzed azide-alkyne cycloaddition (CuAAc) to facilitate the formation of the desired compound .
Analyse Chemischer Reaktionen
PACMA 31 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Alkingruppe.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Kupferkatalysatoren, azidhaltige Moleküle und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
PACMA 31 ist einzigartig in seiner irreversiblen Hemmung von PDI und seiner Fähigkeit, kovalente Bindungen mit den aktiven Zentren-Cysteinresten von PDI zu bilden . Zu ähnlichen Verbindungen gehören:
Bacitracin: Ein weiterer PDI-Hemmer, aber mit geringerer Selektivität im Vergleich zu this compound.
Thioredoxin-Reduktase (TrxR)-Hemmer: This compound hemmt auch TrxR, einen wichtigen Regulator der Redox-Homöostase in Krebszellen.
Das einzigartige Pharmakophor-Gerüst von this compound und seine Fähigkeit, sowohl PDI als auch TrxR selektiv zu hemmen, unterscheiden es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOOZADJPNUFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401089-31-3 | |
Record name | 1401089-31-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary target of PACMA 31 and how does its inhibition affect cancer cells?
A1: this compound acts as an irreversible inhibitor of protein disulfide isomerase (PDI). [, , ] PDI is an endoplasmic reticulum chaperone protein crucial for proper protein folding through disulfide bond formation and rearrangement. [, ] By inhibiting PDI, this compound disrupts protein folding within the ER, leading to the accumulation of misfolded proteins, heightened ER stress, and ultimately, cancer cell death. [, , , ]
Q2: How does this compound interact with PDI at a molecular level?
A2: this compound irreversibly binds to the active site cysteines of PDI, forming a covalent bond. [] This covalent interaction effectively blocks the enzymatic activity of PDI. [] Interestingly, a recent study also revealed this compound’s inhibitory effect on thioredoxin reductase (TrxR), suggesting a broader target profile. []
Q3: What are the advantages of this compound compared to other PDI inhibitors?
A3: Compared to other known PDI inhibitors like LOC14, this compound demonstrates a significantly higher potency in inhibiting PDI reductase activity in vitro. [] This increased potency translates to promising anti-cancer effects, particularly in preclinical models of ovarian cancer and multiple myeloma. [, ] Additionally, this compound exhibits oral bioavailability, a desirable characteristic for potential therapeutic agents. [, ]
Q4: Has this compound shown synergistic effects with existing cancer therapies?
A4: Yes, research indicates that this compound synergistically enhances the efficacy of sorafenib, a targeted therapy for hepatocellular carcinoma (HCC). [, ] This synergistic effect arises from the combined induction of proteotoxic stress and apoptosis in HCC cells. [, ]
Q5: Beyond cancer, are there other potential therapeutic applications for this compound?
A5: Recent studies suggest that this compound might be beneficial for treating food allergies. [] Inhibiting PDI with this compound suppressed IgE-mediated mast cell activation, decreased allergic responses in a mouse model of food allergy, and reduced the production of allergy-related cytokines. []
Q6: Are there any known biomarkers that could predict the efficacy of this compound?
A6: In HCC patients, high PDI expression has been associated with resistance to sorafenib and poor clinical outcomes. [, ] This suggests that PDI expression levels could potentially serve as a predictive biomarker for both sorafenib and this compound efficacy in HCC treatment.
Q7: How does this compound impact cell adhesion and migration in cancer cells?
A7: Research shows that this compound, along with other PDI inhibitors, can impair cell adhesion and migration in breast cancer cell lines. [, ] These effects are likely linked to PDI's role in modifying disulfide bonds in integrins, which are crucial for cell adhesion and interaction with the extracellular matrix. [, ] Blocking PDI disrupts this process, ultimately hindering cancer cell migration and potentially reducing metastatic potential. [, ]
Q8: Has the structure-activity relationship (SAR) of this compound been investigated?
A8: While detailed SAR studies on this compound are limited in the provided research, the development of CCF642, a novel PDI inhibitor, offers some insights. [] CCF642, identified through a high-throughput screen, exhibits a distinct chemical structure from this compound yet demonstrates potent PDI inhibitory activity. [] This finding suggests that structural modifications within certain chemical scaffolds can yield effective PDI inhibitors. Further investigation into the SAR of this compound and related compounds could guide the development of more potent and selective PDI inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.